molecular formula C25H28N4O2 B11198406 N-(3-phenylpropyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

N-(3-phenylpropyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B11198406
M. Wt: 416.5 g/mol
InChI Key: QIYPSNIASSWSJM-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylpropyl group, a piperidinyl-pyrazinyl moiety, and a benzamide core. Its intricate molecular architecture makes it a valuable subject for studies in medicinal chemistry, pharmacology, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of organic solvents such as toluene or ethyl acetate, and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, stringent quality control measures are implemented to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. The choice of solvent, temperature, and reaction time also plays a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation of the phenylpropyl group can yield benzoic acid derivatives, while reduction of the benzamide core can produce amines or alcohols

Scientific Research Applications

N-(3-phenylpropyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction mechanisms.

    Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes involved in disease pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to downstream effects on cellular signaling pathways and physiological processes .

Comparison with Similar Compounds

N-(3-phenylpropyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations and applications.

Properties

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

N-(3-phenylpropyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide

InChI

InChI=1S/C25H28N4O2/c30-24(27-15-7-10-20-8-3-1-4-9-20)21-11-13-22(14-12-21)31-25-23(26-16-17-28-25)29-18-5-2-6-19-29/h1,3-4,8-9,11-14,16-17H,2,5-7,10,15,18-19H2,(H,27,30)

InChI Key

QIYPSNIASSWSJM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCCC4=CC=CC=C4

Origin of Product

United States

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